4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine
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Overview
Description
4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. This particular compound is characterized by the presence of chlorophenyl and dichlorophenoxy groups attached to the pyrimidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl and 2,5-dichlorophenoxy intermediates.
Condensation Reaction: These intermediates undergo a condensation reaction with a pyrimidine precursor under controlled conditions.
Catalysts and Solvents: Common catalysts used in this synthesis include Lewis acids such as aluminum chloride, and solvents like dichloromethane or toluene are often employed to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)pyrimidine
- 4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine
- 4-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)pyrimidine
Uniqueness
4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is unique due to the specific positioning of the chlorophenyl and dichlorophenoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O/c17-11-3-1-10(2-4-11)14-7-8-20-16(21-14)22-15-9-12(18)5-6-13(15)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUNKZUAIBTVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)OC3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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